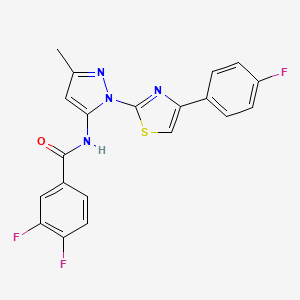

3,4-difluoro-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Description

The compound 3,4-difluoro-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a heterocyclic molecule featuring a benzamide core substituted with fluorine atoms at the 3- and 4-positions. It incorporates a thiazole ring linked to a 4-fluorophenyl group and a pyrazole moiety with a methyl substituent. Its design aligns with trends in medicinal chemistry, where fluorinated aromatic systems and heterocycles (e.g., thiazole, pyrazole) are leveraged for enhanced metabolic stability and target binding .

Properties

IUPAC Name |

3,4-difluoro-N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F3N4OS/c1-11-8-18(25-19(28)13-4-7-15(22)16(23)9-13)27(26-11)20-24-17(10-29-20)12-2-5-14(21)6-3-12/h2-10H,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNIALNTVYDWFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)F)F)C3=NC(=CS3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Difluoro-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a detailed examination of its biological properties, including its synthesis, characterization, and specific case studies that highlight its efficacy against various biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic synthesis methodologies. The compound is derived from a combination of thiazole and pyrazole moieties, which are known for their diverse biological activities. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Table 1: Synthesis Steps and Reagents

| Step | Reagents/Conditions | Result |

|---|---|---|

| 1 | 4-Fluorophenylthiazole + 3-methylpyrazole | Intermediate formation |

| 2 | Reaction with difluorobenzoyl chloride | Formation of target compound |

| 3 | Purification via recrystallization | Pure product obtained |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on thiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 31.25 µg/mL to higher values depending on the structural modifications .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that thiazole and pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, one study reported that related compounds displayed IC50 values lower than those of standard chemotherapy agents like doxorubicin . The presence of electron-withdrawing groups such as fluorine has been linked to enhanced cytotoxic activity.

Case Study: Efficacy Against Specific Cancer Cell Lines

A notable case study involved testing the compound against Jurkat T-cells and A431 epidermoid carcinoma cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that the compound effectively induces apoptosis in these cell lines.

Table 2: Biological Activity Summary

| Activity Type | Test System | Result |

|---|---|---|

| Antimicrobial | Various bacterial strains | MIC: 31.25 µg/mL |

| Anticancer | Jurkat T-cells | IC50 < Doxorubicin |

| Cytotoxicity | A431 cells | Significant apoptosis |

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Molecular docking studies suggest that the compound binds effectively to proteins involved in cell signaling pathways related to cancer progression and microbial resistance .

Molecular Docking Insights

Molecular dynamics simulations have shown that the compound interacts with target proteins primarily through hydrophobic interactions, with critical hydrogen bonding contributing to its stability within the binding site .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares core motifs with several synthesized analogs (Table 1):

Table 1: Key Structural Analogs

Key Observations :

- Planarity vs. Steric Effects : The target compound and analogs from exhibit near-planar conformations, except for sterically hindered substituents (e.g., fluorophenyl groups oriented perpendicularly to the main plane) .

- Synthetic Yield : Analogs with fluorinated aryl groups (e.g., 4-fluorophenyl) are synthesized in high yields (>70%), contrasting with Example 76 (), which achieved 39% yield due to complex coupling steps .

Electronic and Physicochemical Properties

Fluorination patterns significantly influence electronic properties:

- Electron-Withdrawing Effects: The 3,4-difluorobenzamide group in the target compound enhances electrophilicity compared to mono-fluorinated analogs (e.g., Compound 5 in ).

- Solubility : Crystallization from dimethylformamide (DMF) in suggests moderate polarity, while Example 76 () required 1,2-dimethoxyethane/water mixtures, indicating hydrophobicity in bulkier analogs .

Pharmacological Potential

While pharmacological data for the target compound are absent, analogs provide insights:

Methodological Considerations

Structural Characterization Tools

Limitations and Gaps

- Absence of Direct Data : The target compound’s biological activity, toxicity, and pharmacokinetics remain uncharacterized.

- Crystallographic Variability : Isostructural analogs () highlight the need for polymorph screening in the target molecule.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.